3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15286013
InChI: InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)14(21)19-15-18-13(20-22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,19,20,21)
SMILES:
Molecular Formula: C15H9ClFN3OS
Molecular Weight: 333.8 g/mol

3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

CAS No.:

Cat. No.: VC15286013

Molecular Formula: C15H9ClFN3OS

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide -

Specification

Molecular Formula C15H9ClFN3OS
Molecular Weight 333.8 g/mol
IUPAC Name 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
Standard InChI InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)14(21)19-15-18-13(20-22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,19,20,21)
Standard InChI Key KDTLUYMIHNDJOY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Introduction

3-Chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound belonging to the benzamide class. It features a chloro group, a fluorophenyl moiety, and a thiadiazole ring, which are key components contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural features, which are associated with diverse biological effects, including antimicrobial and anticancer properties.

Molecular Formula and Weight

The molecular formula of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is not explicitly listed in the available sources, but its molecular weight is approximately 333.8 g/mol.

Synthesis and Production

The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, often utilizing continuous flow reactors and automated systems for large-scale production. These methods enhance efficiency and yield by allowing better control over reaction conditions.

Mechanism of Action

The compound interacts with specific molecular targets within biological systems, potentially binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, often involving the inhibition or activation of enzymatic processes relevant to disease mechanisms.

Potential Applications

3-Chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is notable for its potential applications in medicinal chemistry, particularly due to its thiadiazole ring, which enhances stability and biological activity. It is researched for its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(4-fluorophenyl)benzamideLacks thiadiazole ring
3-Chloro-N-(2-fluorophenyl)benzamideDifferent fluorophenyl position
2-Iodo-N-(4-bromophenyl)benzamideContains iodine and bromine substituents

The thiadiazole ring in 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide distinguishes it from similar compounds, enhancing its chemical stability and biological activity.

Research Findings and Future Directions

Research on 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide focuses on understanding its interactions with biological targets and elucidating its potential therapeutic roles. Further studies are needed to fully explore its applications in medicinal chemistry and to guide the development of new therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator